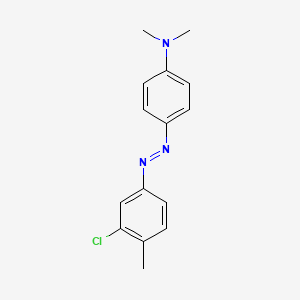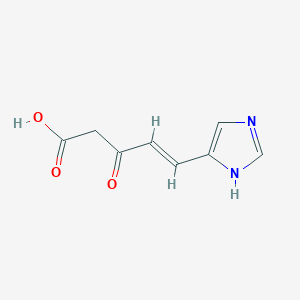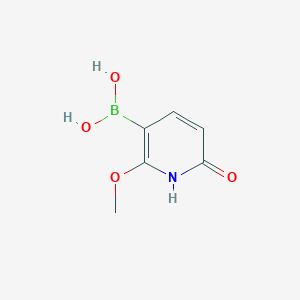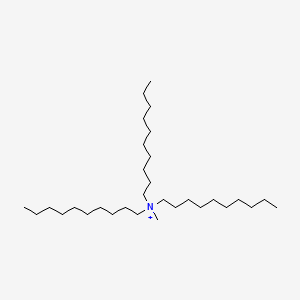![molecular formula C9H10NP B12818793 [Methyl(phenyl)phosphanyl]acetonitrile CAS No. 138825-51-1](/img/structure/B12818793.png)
[Methyl(phenyl)phosphanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl(phenyl)phosphanyl)acetonitrile is an organophosphorus compound with the molecular formula C9H10NP. This compound is characterized by the presence of a phosphanyl group attached to a nitrile group through a methylene bridge. It is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl(phenyl)phosphanyl)acetonitrile typically involves the reaction of phenylphosphine with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PhPH}_2 + \text{CH}_3\text{CN} \rightarrow \text{PhP(CH}_3\text{)CH}_2\text{CN} ]
Industrial Production Methods: In industrial settings, the production of 2-(Methyl(phenyl)phosphanyl)acetonitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methyl(phenyl)phosphanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphanyl derivatives.
Applications De Recherche Scientifique
2-(Methyl(phenyl)phosphanyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methyl(phenyl)phosphanyl)acetonitrile involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The nitrile group can participate in nucleophilic addition reactions, affecting biochemical pathways. These interactions can modulate enzyme activity and other biological processes .
Comparaison Avec Des Composés Similaires
2-(Phenylphosphanyl)acetonitrile: Lacks the methyl group, leading to different reactivity and applications.
2-(Methyl(phenyl)phosphanyl)propionitrile: Contains an additional carbon in the nitrile chain, affecting its chemical properties.
Uniqueness: 2-(Methyl(phenyl)phosphanyl)acetonitrile is unique due to the presence of both a phosphanyl and a nitrile group, allowing it to participate in a diverse range of chemical reactions and making it valuable in various research applications .
Propriétés
Numéro CAS |
138825-51-1 |
|---|---|
Formule moléculaire |
C9H10NP |
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
2-[methyl(phenyl)phosphanyl]acetonitrile |
InChI |
InChI=1S/C9H10NP/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
Clé InChI |
IQAZTMZQASTIFI-UHFFFAOYSA-N |
SMILES canonique |
CP(CC#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)

![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)

![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)

![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)


![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)

